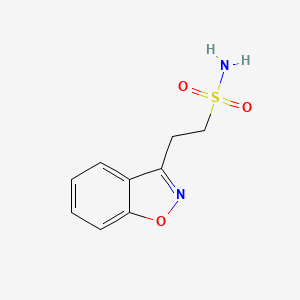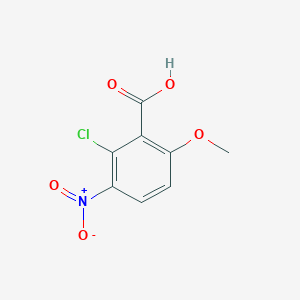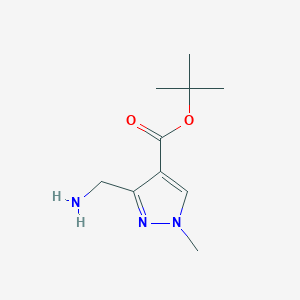
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol, also known as BTE, is a synthetic compound with a unique structure that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. BTE is a brominated triazole that has a range of interesting properties, including an ability to act as an inhibitor for certain enzymes and its potential use as a building block for complex molecules.
Aplicaciones Científicas De Investigación
2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has been studied for its potential applications in medicinal chemistry and organic synthesis. In medicinal chemistry, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has been shown to possess inhibitory activity against certain enzymes, such as cytochrome P450 enzymes and aminopeptidases. This property makes 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol a potential candidate for the development of new drugs. In organic synthesis, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol can be used as a building block for the synthesis of complex molecules, such as peptides and carbohydrates.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol also has been shown to inhibit aminopeptidases, which are enzymes involved in the breakdown of peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol are not well understood. However, research suggests that 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol may be able to modulate the activity of certain enzymes, which could have implications for drug metabolism and the synthesis of complex molecules. In addition, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol in laboratory experiments is its easy synthesis, which makes it an ideal building block for complex molecules. Additionally, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol’s inhibitory activity against certain enzymes makes it a potential candidate for the development of new drugs. However, there are some limitations to using 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol in laboratory experiments. For example, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol. First, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Second, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol could be studied for its potential applications in drug discovery and development. Third, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol could be used to synthesize more complex molecules, such as peptides and carbohydrates. Finally, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol could be studied for its potential anti-inflammatory and anti-cancer properties.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol is typically achieved through a two-step procedure. The first step involves the reaction of 4-bromo-2H-1,2,3-triazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate. This reaction forms a 2-bromo-2H-1,2,3-triazol-2-yl ethyl ester, which is then hydrolyzed in the presence of a base to yield 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol. This synthesis method is simple and efficient, and can be readily scaled up for industrial production.
Propiedades
IUPAC Name |
2-(4-bromotriazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c5-4-3-6-8(7-4)1-2-9/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADXICXMXZAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)



![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)

